molecular formula C16H21FN2O3 B1339831 Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate CAS No. 697305-53-6

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate

Cat. No. B1339831
M. Wt: 308.35 g/mol
InChI Key: CUQLHUZVZHDBHN-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate” is a sterically congested piperazine derivative . It has a molecular formula of C16H21FN2O3 .


Synthesis Analysis

This compound was prepared using a modified Bruylants approach . The synthesis involved the generation of a pharmacologically useful core, which required the determination of the crystal structure for this compound .


Molecular Structure Analysis

The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two Nitrogen atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .


Chemical Reactions Analysis

The synthesis of this compound involved a modified Bruylants approach . This approach captures a trapped iminium as the corresponding α-amino nitrile. In a subsequent reaction, the α-amino nitrile transiently forms an iminium that is then trapped with excess Grignard reagent .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.4 g/mol . The exact mass and monoisotopic mass are 304.17869263 g/mol . It has a topological polar surface area of 49.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 .

Scientific Research Applications

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate: A Comprehensive Analysis:

Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. It can be used to create a variety of novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide range of applications in medicinal chemistry and drug development .

Pharmaceutical Research

Derivatives of piperazine are key intermediates in the synthesis of biologically active compounds such as crizotinib, an anticancer drug. The tert-butyl group in the compound can be used to protect the piperazine moiety during chemical reactions, which is crucial in multi-step drug synthesis .

Crystallography

The tert-butyl group can influence the crystal packing patterns in solid-state chemistry studies. Understanding these interactions can lead to the development of new materials with desired properties .

properties

IUPAC Name

tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQLHUZVZHDBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470544
Record name tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate

CAS RN

697305-53-6
Record name tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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